N-(3-Chlorophenyl)-2-(2-methoxy-4-((5-oxo-2-phenyloxazol-4(5H)-ylidene)methyl)phenoxy)acetamide

Description

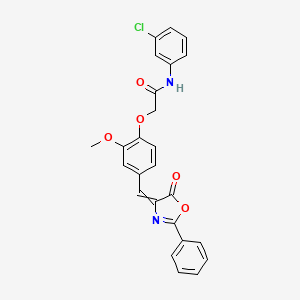

N-(3-Chlorophenyl)-2-(2-methoxy-4-((5-oxo-2-phenyloxazol-4(5H)-ylidene)methyl)phenoxy)acetamide is a synthetic acetamide derivative featuring a central oxazolone (5-membered heterocyclic ring containing oxygen and nitrogen) core. The molecule includes a 3-chlorophenyl substituent on the acetamide nitrogen and a methoxy-substituted phenoxy group linked to the oxazolone via a methylidene bridge.

Properties

Molecular Formula |

C25H19ClN2O5 |

|---|---|

Molecular Weight |

462.9 g/mol |

IUPAC Name |

N-(3-chlorophenyl)-2-[2-methoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenoxy]acetamide |

InChI |

InChI=1S/C25H19ClN2O5/c1-31-22-13-16(12-20-25(30)33-24(28-20)17-6-3-2-4-7-17)10-11-21(22)32-15-23(29)27-19-9-5-8-18(26)14-19/h2-14H,15H2,1H3,(H,27,29) |

InChI Key |

GGRQGNOPJRJLSW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3)OCC(=O)NC4=CC(=CC=C4)Cl |

Origin of Product |

United States |

Biological Activity

N-(3-Chlorophenyl)-2-(2-methoxy-4-((5-oxo-2-phenyloxazol-4(5H)-ylidene)methyl)phenoxy)acetamide, a compound featuring a complex structure with potential pharmacological applications, has garnered attention for its biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including analgesic, anti-inflammatory, and cytotoxic effects.

Chemical Structure and Synthesis

The compound is characterized by the following structural components:

- Chlorophenyl group : Enhances lipophilicity and biological activity.

- Methoxy and oxazol moieties : Contribute to its pharmacological properties.

The synthesis involves multiple steps, typically starting from simpler aromatic compounds and utilizing reactions such as condensation and cyclization to form the oxazole ring. The synthetic pathways have been detailed in various studies, showcasing the versatility of oxazole derivatives in medicinal chemistry .

1. Analgesic Activity

Recent studies have demonstrated that derivatives of oxazolones exhibit significant analgesic properties. For instance, compounds similar to this compound were tested using the writhing test and hot plate test in mice. Results indicated that these compounds could effectively reduce pain responses, suggesting their potential as analgesics .

2. Anti-inflammatory Effects

The anti-inflammatory activity of oxazole derivatives has been well-documented. For example, a study reported that certain oxazolone derivatives showed potent inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in inflammatory processes. The IC50 values for some derivatives were found to be lower than that of celecoxib, a standard anti-inflammatory drug . This suggests that this compound could possess similar or enhanced anti-inflammatory properties.

3. Cytotoxicity and Antitumor Activity

The cytotoxic effects of this compound have also been explored. In vitro studies indicated that certain oxazolone derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells, making these compounds potential candidates for further development as antitumor agents .

4. Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinities of this compound to various biological targets. These studies suggest strong interactions with proteins involved in pain and inflammation pathways, corroborating the experimental findings regarding its analgesic and anti-inflammatory activities .

Case Study 1: Analgesic Efficacy

In a controlled study involving mice, this compound was administered at varying doses. The results demonstrated a dose-dependent reduction in pain response during the hot plate test, indicating its potential utility in pain management therapies.

Case Study 2: Anti-inflammatory Action

Another study focused on the compound's ability to inhibit COX enzymes. The results showed that at low concentrations, it significantly reduced inflammation markers in animal models of arthritis, suggesting its potential application in treating inflammatory diseases.

Summary Table of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional similarities to other acetamide derivatives, particularly those with heterocyclic cores, are highlighted below. Key comparisons focus on molecular architecture, synthetic routes, and biological activity.

Structural Analogues

2.1.1 Thiazolidinedione Derivatives

- Compound 74: (Z)-N-(3-Chlorophenyl)-2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetamide Core Structure: Thiazolidinedione (5-membered ring with sulfur and two nitrogens). Substituents: 3-Chlorophenyl on acetamide, phenoxy group with methylidene bridge. Activity: Inhibits NO production in LPS-induced macrophages (IC₅₀ = 25.2 µM), outperforming indomethacin .

2.1.2 Fluorophenyl Analogues

- Compound 73: (Z)-2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)phenoxy)-N-(3-fluorophenyl)acetamide Core Structure: Thiazolidinedione. Substituents: 3-Fluorophenyl on acetamide. Activity: Lower anti-inflammatory activity (IC₅₀ = 45.6 µM) compared to the 3-chlorophenyl analogue, indicating the chloro substituent’s critical role in potency .

2.1.3 Pyridyl and Benzimidazole Derivatives

- Compound 3j/3k: 2-{4-[(Methoxy-substituted benzimidazolyl)sulfonyl]phenoxy}-N-(2-pyridyl)acetamide Core Structure: Benzimidazole sulfonyl. Substituents: Pyridyl on acetamide.

Pharmacokinetic and Toxicity Considerations

- Methoxy Group: Improves solubility and metabolic stability compared to non-substituted phenoxy derivatives .

Q & A

Q. What are the standard synthetic routes for N-(3-Chlorophenyl)-2-(2-methoxy-4-((5-oxo-2-phenyloxazol-4(5H)-ylidene)methyl)phenoxy)acetamide?

Methodological Answer: The synthesis typically involves multi-step reactions, including substitution, reduction, and condensation. A common approach is:

Substitution Reaction : React a halogenated nitrobenzene derivative (e.g., 3-chloro-4-fluoronitrobenzene) with a methoxy-containing nucleophile (e.g., 2-pyridinemethanol) under alkaline conditions to form a nitro-intermediate .

Reduction : Reduce the nitro group to an amine using iron powder under acidic conditions .

Condensation : React the amine intermediate with a carbonyl-containing compound (e.g., cyanoacetic acid) using a condensing agent like DMF/K₂CO₃ to form the acetamide backbone .

Q. Table 1: Synthetic Methods Comparison

Q. Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer: Key techniques include:

Q. Table 2: Representative Spectroscopic Data

| Technique | Key Signals | Structural Assignment | Reference |

|---|---|---|---|

| IR | 1667 cm⁻¹ (C=O), 3468 cm⁻¹ (NH) | Acetamide backbone | |

| ¹H NMR | δ 3.8 (s, 3H, -OCH₃) | Methoxy group | |

| MS | m/z 430.2 (M+1) | Molecular ion confirmation |

Advanced Research Questions

Q. How can researchers optimize the condensation reaction to improve yield?

Methodological Answer: Optimization strategies include:

- Catalyst Screening : Test condensing agents like EDC/HOBt or DCC for efficiency in forming the amide bond .

- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .

- Temperature Control : Maintain mild conditions (room temperature to 50°C) to minimize side reactions like oxazole ring decomposition .

- Byproduct Mitigation : Monitor reaction progress via TLC and purify intermediates using column chromatography (e.g., silica gel with ethyl acetate/hexane) .

Q. How to address discrepancies in NMR data during structural elucidation?

Methodological Answer: Resolving conflicting spectral data involves:

2D NMR Techniques : Use HSQC and HMBC to assign ambiguous proton-carbon correlations (e.g., distinguishing between aromatic and oxazole protons) .

Computational Validation : Compare experimental chemical shifts with DFT-calculated values for the proposed structure .

Isotopic Labeling : Synthesize deuterated analogs to simplify splitting patterns (e.g., deuterating exchangeable NH protons) .

Case Study : In a study, conflicting δ 7.5 ppm signals were resolved using HMBC, confirming conjugation between the oxazole ring and methoxy-substituted phenyl group .

Q. What strategies are effective for analyzing regioselectivity in substitution reactions?

Methodological Answer: To determine regioselectivity:

- Competitive Reactions : Compare reactivity of para- vs. meta-chlorophenyl derivatives under identical conditions .

- Kinetic Studies : Measure reaction rates using HPLC to identify preferential substitution sites .

- X-ray Crystallography : Resolve crystal structures of intermediates to confirm bond formation sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.